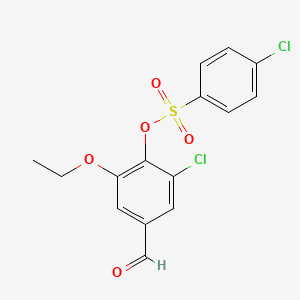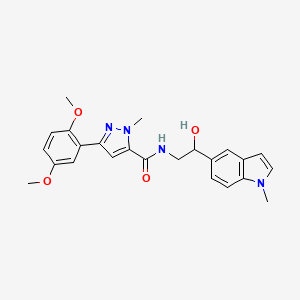![molecular formula C13H12ClN3O4S B2639673 N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide CAS No. 1333792-67-8](/img/structure/B2639673.png)
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide is a complex organic compound with a unique structure that includes a chloropyridine ring, a sulfonamide group, and a hydroxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the chlorination of pyridine, followed by sulfonation to introduce the sulfonamide group. The final step involves the coupling of the sulfonamide derivative with a hydroxyacetamide precursor under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like chromatography.
化学反応の分析
Types of Reactions
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyacetamide group may yield carboxylic acids, while nucleophilic substitution on the chloropyridine ring can produce various substituted derivatives .
科学的研究の応用
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyacetamide moiety may also play a role in binding interactions, enhancing the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
N-{3-[(6-chloropyridine-3-)sulfonamido]phenyl}acetamide: Similar structure but lacks the hydroxyacetamide group.
N-(3-chlorophenyl)-2-hydroxyacetamide: Similar structure but lacks the sulfonamide group.
Uniqueness
N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide is unique due to the presence of both the sulfonamide and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .
特性
IUPAC Name |
N-[3-[(6-chloropyridin-3-yl)sulfonylamino]phenyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c14-12-5-4-11(7-15-12)22(20,21)17-10-3-1-2-9(6-10)16-13(19)8-18/h1-7,17-18H,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOCOYRHZJZSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-ethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2639593.png)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2639594.png)
![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)
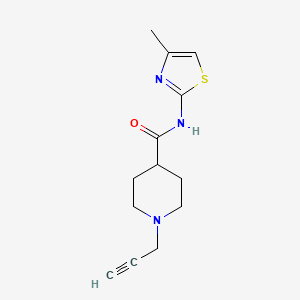
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2639598.png)
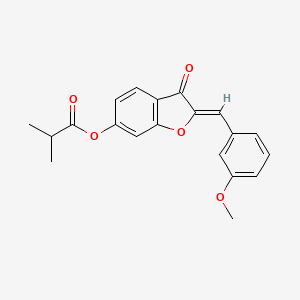
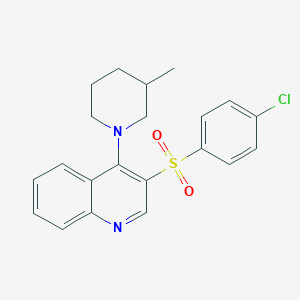
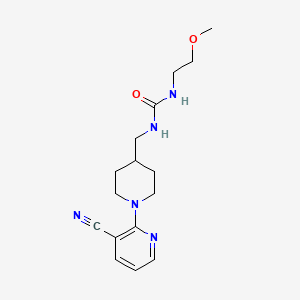
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2639605.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2639607.png)
